molecular formula C16H11N3O5 B6128843 2-CYANO-4-(2,6-DIMETHOXYPHENOXY)-5-NITROPHENYL CYANIDE

2-CYANO-4-(2,6-DIMETHOXYPHENOXY)-5-NITROPHENYL CYANIDE

Cat. No.: B6128843
M. Wt: 325.27 g/mol
InChI Key: STPJPWRSJUVAGS-UHFFFAOYSA-N
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Description

2-CYANO-4-(2,6-DIMETHOXYPHENOXY)-5-NITROPHENYL CYANIDE is a complex organic compound that features cyano, methoxy, and nitro functional groups. Compounds with such functional groups are often of interest in various fields of chemistry and materials science due to their unique chemical properties.

Properties

IUPAC Name

4-(2,6-dimethoxyphenoxy)-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5/c1-22-13-4-3-5-14(23-2)16(13)24-15-7-11(9-18)10(8-17)6-12(15)19(20)21/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPJPWRSJUVAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-(2,6-DIMETHOXYPHENOXY)-5-NITROPHENYL CYANIDE likely involves multiple steps, including the introduction of cyano, methoxy, and nitro groups onto a phenyl ring. Typical synthetic routes may involve:

    Nitration: Introduction of the nitro group using nitric acid and sulfuric acid.

    Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.

    Cyanation: Introduction of cyano groups using cyanide salts under controlled conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its functional groups.

Biology

    Biochemical Studies: May be used in studies involving enzyme interactions or as a probe in biochemical assays.

Medicine

    Drug Development: Potential use as a precursor in the synthesis of pharmaceutical compounds.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in biochemical studies, the compound might interact with enzymes or receptors, altering their activity. The cyano and nitro groups could play a role in these interactions by forming hydrogen bonds or participating in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    2-CYANO-4-NITROPHENOL: Similar structure but lacks methoxy groups.

    4-(2,6-DIMETHOXYPHENOXY)-5-NITROBENZONITRILE: Similar structure but different positioning of functional groups.

Uniqueness

2-CYANO-4-(2,6-DIMETHOXYPHENOXY)-5-NITROPHENYL CYANIDE is unique due to the combination and positioning of its functional groups, which can impart distinct chemical and physical properties.

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